molecular formula C19H25NO2 B2609061 1-(2-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol CAS No. 610282-38-7

1-(2-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol

Cat. No.: B2609061
CAS No.: 610282-38-7
M. Wt: 299.414
InChI Key: VRDRSBLNJHENCL-UHFFFAOYSA-N
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Description

1-(2-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol is a complex organic compound that features a piperidine ring, a naphthalene moiety, and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Naphthalene Moiety: The naphthalene group is introduced via nucleophilic substitution reactions, often using naphthol derivatives.

    Formation of the Propanol Group: The propanol group is introduced through reduction reactions, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups, such as converting ketones to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as halides and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups like halides or amines.

Scientific Research Applications

1-(2-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research explores its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: The compound is investigated for its use in materials science, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylpiperidin-1-yl)-3-(phenyl)propan-2-ol: Similar structure but with a phenyl group instead of a naphthalene moiety.

    1-(2-Methylpiperidin-1-yl)-3-(benzyl)propan-2-ol: Features a benzyl group instead of a naphthalene moiety.

Uniqueness

1-(2-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(2-methylpiperidin-1-yl)-3-naphthalen-2-yloxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-15-6-4-5-11-20(15)13-18(21)14-22-19-10-9-16-7-2-3-8-17(16)12-19/h2-3,7-10,12,15,18,21H,4-6,11,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDRSBLNJHENCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(COC2=CC3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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